

An In-depth Technical Guide to 3-(Pyridin-2-yl)propanenitrile

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Compound of Interest

Compound Name: 3-(Pyridin-2-yl)propanenitrile

Cat. No.: B1317712

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CAS Number: 35549-47-4

This technical guide provides a comprehensive overview of **3-(Pyridin-2-yl)propanenitrile**, a versatile heterocyclic nitrile with applications in organic synthesis and potential as a scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

3-(Pyridin-2-yl)propanenitrile, also known as 2-(2-cyanoethyl)pyridine, is a pyridine derivative with a propanenitrile substituent at the 2-position.^[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 35549-47-4 | [1][2] |
| Molecular Formula | C ₈ H ₈ N ₂ | [1][2] |
| Molecular Weight | 132.16 g/mol | [1][2] |
| Appearance | Solid | |
| Storage | Sealed in dry, 2-8°C | [1] |
| SMILES | <chem>N#CCCC1=NC=CC=C1</chem> | |
| InChI Key | KWGZNYCFTYOQHV-UHFFFAOYSA-N | |

Synthesis and Reactivity

The synthesis of **3-(Pyridin-2-yl)propanenitrile** can be achieved through several synthetic routes. Two common methods are the cyanoethylation of 2-picoline and the hydrocyanation of 2-vinylpyridine.

Experimental Protocols

Method 1: Synthesis from 2-Picoline and Acrylonitrile

This method involves the base-catalyzed Michael addition of 2-picoline to acrylonitrile.

Materials:

- 2-Picoline
- Acrylonitrile
- Sodium ethoxide (or other suitable base)
- Anhydrous ethanol
- Hydrochloric acid

- Diethyl ether
- Sodium sulfate (anhydrous)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.
- Add 2-picoline to the flask.
- Slowly add acrylonitrile dropwise to the reaction mixture with stirring.
- After the addition is complete, heat the mixture to reflux for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and neutralize with hydrochloric acid.
- Remove the solvent under reduced pressure.
- Extract the product with diethyl ether.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
- Purify the product by vacuum distillation or column chromatography.

Method 2: Synthesis from 2-Vinylpyridine and Hydrogen Cyanide

This reaction involves the addition of hydrogen cyanide to 2-vinylpyridine. Caution: Hydrogen cyanide is extremely toxic and this reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

- 2-Vinylpyridine

- Hydrogen cyanide (or a cyanide salt with an acid)
- A suitable catalyst (e.g., a basic catalyst)
- An appropriate solvent (e.g., an inert organic solvent)

Procedure:

- In a suitable reaction vessel, dissolve 2-vinylpyridine and the catalyst in the solvent.
- Carefully introduce hydrogen cyanide to the reaction mixture at a controlled temperature.
- Stir the reaction mixture for a specified period, monitoring the reaction by a suitable analytical method (e.g., GC-MS or TLC).
- Upon completion, quench the reaction carefully with an appropriate reagent to neutralize any remaining hydrogen cyanide.
- Work up the reaction mixture by extraction and washing.
- Dry the organic phase and remove the solvent.
- Purify the resulting **3-(Pyridin-2-yl)propanenitrile**.

Chemical Reactivity

The nitrile group and the pyridine ring in **3-(Pyridin-2-yl)propanenitrile** are the primary sites of its chemical reactivity. The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to form an amine. The pyridine ring can undergo electrophilic substitution reactions.

Applications in Drug Development and Biological Activity

While specific biological data for **3-(Pyridin-2-yl)propanenitrile** is limited in the public domain, pyridine-containing compounds are a significant class of scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Derivatives of pyridine are known to possess anticancer, anti-inflammatory, and antimicrobial properties.

Potential Anticancer Activity

Numerous pyridine derivatives have been investigated for their potential as anticancer agents. Studies on related compounds suggest that they can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, some pyridine derivatives have shown cytotoxic effects against the human liver cancer cell line HepG2.

Experimental Protocol: Cytotoxicity Assay using HepG2 cells (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of a compound against the HepG2 cell line.

Materials:

- HepG2 cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Test compound (**3-(Pyridin-2-yl)propanenitrile**)

Procedure:

- Culture HepG2 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.
- Seed the cells into 96-well plates at a density of 1×10^4 cells per well and allow them to adhere overnight.
- Prepare a stock solution of the test compound in DMSO and make serial dilutions in the culture medium.

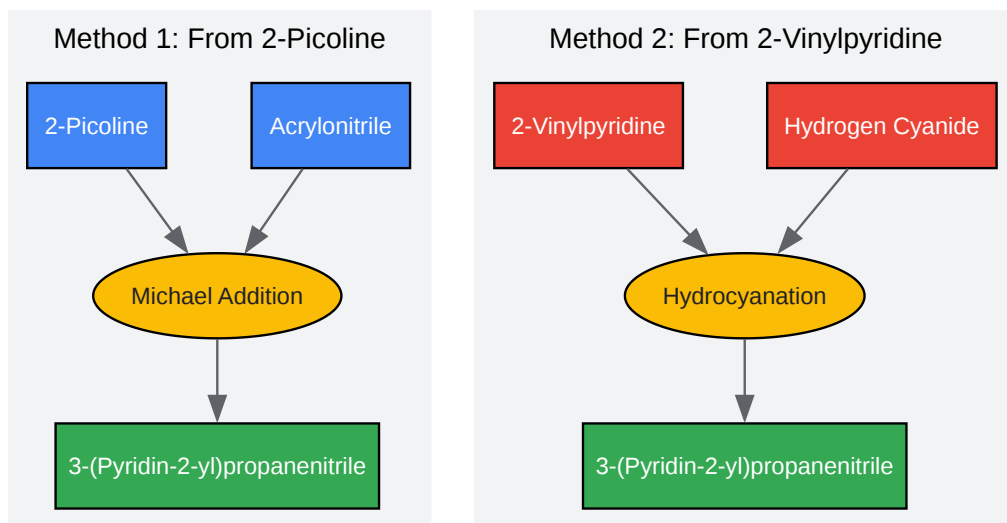
- Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for 48 or 72 hours.
- Add MTT solution to each well and incubate for 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

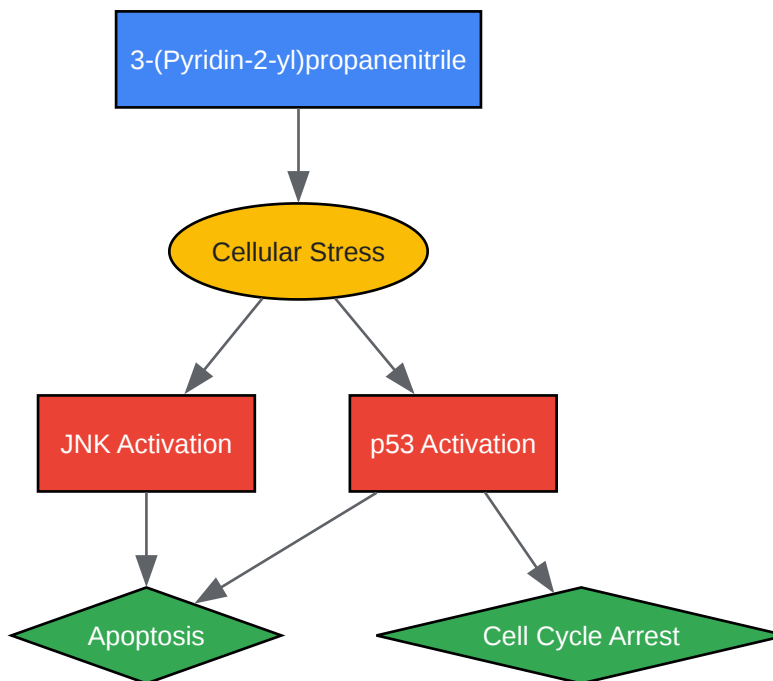
The precise mechanism of action for **3-(Pyridin-2-yl)propanenitrile** is not well-documented. However, based on the known activities of other anticancer pyridine derivatives, a hypothetical signaling pathway can be proposed. Some pyridine compounds have been shown to induce apoptosis through the activation of stress-activated protein kinases like JNK and the tumor suppressor protein p53.

Below are diagrams illustrating a potential synthesis workflow and a hypothetical signaling pathway.

Synthesis Workflow for 3-(Pyridin-2-yl)propanenitrile



Hypothetical Signaling Pathway for Anticancer Activity



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References

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